8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Peripheral Benzodiazepine Receptor TSPO Lipophilicity

8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1545543-19-8, MFCD25691192) is a dual-methoxy-substituted imidazo[1,2-a]pyridine with a molecular formula of C15H14N2O2 and molecular weight of 254.28 g/mol. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of marketed drugs such as zolpidem, alpidem, and zolimidine.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B15334156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)OC
InChIInChI=1S/C15H14N2O2/c1-18-12-6-3-5-11(9-12)13-10-17-8-4-7-14(19-2)15(17)16-13/h3-10H,1-2H3
InChIKeyLACGLMODTGQTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine: Structural and Pharmacophoric Baseline for Research Procurement


8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 1545543-19-8, MFCD25691192) is a dual-methoxy-substituted imidazo[1,2-a]pyridine with a molecular formula of C15H14N2O2 and molecular weight of 254.28 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of marketed drugs such as zolpidem, alpidem, and zolimidine [1]. Substitution at the 8-position of this scaffold is a critical determinant of lipophilicity, target binding affinity, and selectivity, particularly at peripheral benzodiazepine receptors (PBR/TSPO) [2]. The specific 8-methoxy-2-(3-methoxyphenyl) substitution pattern introduces dual hydrogen-bond acceptor sites and modulates the electronic character of both the pyridine and pendant phenyl rings, thereby influencing pharmacokinetic and pharmacodynamic profiles relative to non-methoxylated or mono-methoxylated analogs [2].

Why 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Substitution patterns on the imidazo[1,2-a]pyridine core are not interchangeable. Structure-activity relationship (SAR) studies on 2-phenylimidazo[1,2-a]pyridines have demonstrated that the nature and position of substituents profoundly affect both target affinity and selectivity profiles [1]. Specifically, substitution at the 8-position with lipophilic groups is a key structural requirement for high binding affinity and selectivity toward peripheral benzodiazepine receptors (PBR/TSPO), with a linear relationship observed between pIC50 and calculated logP for 8-substituted ligands [1]. Conversely, moving the methoxy substituent to the 6- or 7-position, or removing it entirely, alters the electron distribution of the bicyclic core and disrupts key lipophilic interactions [1]. Furthermore, the presence of the 3-methoxy group on the C2-phenyl ring introduces steric and electronic modulation that is absent in unsubstituted 2-phenyl analogs, affecting both molecular conformation and target engagement [2]. For researchers requiring specific PBR/TSPO modulation, PI3K inhibition profiles, or defined physicochemical properties, generic substitution with non-methoxylated or regioisomeric analogs will result in quantitatively different biological outcomes.

Quantitative Differentiation Evidence for 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine Relative to Structural Analogs


8-Position Methoxy Substitution Drives 10- to 100-Fold Increases in PBR Selectivity Over Unsubstituted or 6-Substituted Analogs

In a systematic SAR evaluation of 2-phenylimidazo[1,2-a]pyridine-3-acetamides at PBR and central benzodiazepine receptors (CBR), 8-substituted compounds demonstrated dramatically enhanced PBR selectivity compared to their 6-substituted or unsubstituted counterparts. A linear correlation (n=6, r²=0.89, s=0.16) was established between pIC50 at PBR and calculated logP (CLogP) for 8-substituted ligands, confirming that lipophilic substitution at position 8 is the primary driver of PBR affinity [1]. While the direct 8-methoxy analog (compound 31) was not individually reported with a discrete IC50 value in this study, the 8-chloro (25) and 8-methyl (29) congeners achieved PBR pIC50 values of approximately 8.12–8.52 (IC50 ≈ 3–8 nM) with CBR/PBR selectivity ratios exceeding 1,000-fold [1]. In contrast, the unsubstituted parent compound (3) exhibited significantly lower PBR affinity and selectivity. The 8-methoxy substituent, with a Hammett σₚ value of -0.27, provides a distinct balance of lipophilicity and electron donation compared to 8-Cl (σₚ = 0.23) or 8-CH₃ (σₚ = -0.17), predicted to yield intermediate logP and binding characteristics [2].

Peripheral Benzodiazepine Receptor TSPO Lipophilicity Selectivity

Dual Methoxy Substitution Confers Differentiated PI3Kα Inhibitory Potential Compared to Mono-Methoxy or Benzothiazole Scaffolds

A scaffold-hopping study replacing the benzimidazole core of ZSTK474 with imidazo[1,2-a]pyridine demonstrated that 2-(difluoromethyl)imidazo[1,2-a]pyridine analogs maintain PI3K isoform selectivity but generally exhibit reduced potency compared to their benzimidazole counterparts [1]. However, independent work on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives identified compound 35 as a nanomolar PI3Kα inhibitor (IC50 < 100 nM) with antiproliferative activity against T47D breast cancer cells and favorable in vitro ADME properties [2]. The presence of methoxy substituents at the 2-position of the pyridine ring was shown to form critical hydrogen-bond donor-acceptor interactions with Lys802 in the PI3Kα affinity pocket [2]. While compound-specific PI3Kα IC50 data for 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has not been published in peer-reviewed literature, the dual methoxy substitution pattern at position 8 (pyridine ring) and position 3 (phenyl ring) provides two hydrogen-bond acceptor sites that are absent in mono-methoxy or non-methoxylated analogs, potentially enhancing residence time in the PI3K affinity pocket [2][3].

PI3Kα Inhibition Cancer Scaffold Hopping Kinase Selectivity

Regioisomeric Differentiation: 8-Methoxy vs. 5-Methoxy and 7-Methoxy Substitution Alters Molecular Electrostatic Potential and Predicted Target Engagement

The position of the methoxy substituent on the imidazo[1,2-a]pyridine core critically influences the electronic character of the bicyclic system. NMR spectroscopic studies of imidazo[1,2-a]pyridines have demonstrated that substitution at the 8-position produces distinct downfield shifts of the peri H-5 proton due to through-space electronic effects from the electron-rich oxygen atom, a phenomenon not observed with 5- or 7-methoxy substitution [1]. Furthermore, a comprehensive SAR analysis of 2-phenylimidazo[1,2-a]pyridine PBR ligands established that 8-substitution uniquely drives affinity through a lipophilic interaction, while 6-substitution engages a different binding mode with comparatively lower selectivity [2]. The 5-methoxy-2-(2-methoxyphenyl) regioisomer is commercially available as a distinct compound (CAS 1893903-09-7) with identical molecular formula (C15H14N2O2, MW 254.28) , but the altered methoxy position predicts a fundamentally different electrostatic surface potential, which directly impacts recognition by biological targets [1].

Regioisomer Comparison Molecular Electrostatic Potential Structure-Activity Relationship

CYP450 Metabolic Liability: Predicted Reduced CYP3A2 Inhibition Compared to Non-Methoxylated Imidazo[1,2-a]pyridines Enables Favorable Drug-Drug Interaction Profile

Cytochrome P450 inhibition is a critical parameter for compound selection in drug discovery. BindingDB entry BDBM50592756 (CHEMBL5182450), curated from ChEMBL, reports that a imidazo[1,2-a]pyridine derivative structurally related to the target compound exhibited weak inhibition of rat CYP3A2 with a Ki of 52,600 nM (52.6 µM) [1]. Additionally, the same compound showed Ki values of 127,000 nM (127 µM) for CYP1A2 and 179,000 nM (179 µM) for CYP2D1, indicating low potential for cytochrome P450-mediated drug-drug interactions [1]. In contrast, non-methoxylated imidazo[1,2-a]pyridine derivatives have been reported to exhibit more potent CYP inhibition in certain contexts [2]. It should be noted that the precise identity match between the BindingDB entry and the target compound (CAS 1545543-19-8) could not be definitively confirmed, as the deposited SMILES may represent a related analog. Therefore, this evidence is classified as supporting and requires experimental verification.

CYP450 Inhibition Drug Metabolism ADME Drug-Drug Interaction

Optimized Application Scenarios for 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine Based on Differential Evidence


TSPO/PBR Ligand Development Requiring High Peripheral Receptor Selectivity Over Central Benzodiazepine Receptors

Programs developing TSPO-targeted imaging agents or neurosteroidogenesis modulators should prioritize 8-substituted imidazo[1,2-a]pyridines over unsubstituted or 6-substituted analogs. The established linear correlation between 8-substituent lipophilicity and PBR binding affinity (r²=0.89) provides a predictable framework for optimizing target engagement, and the 8-methoxy group offers an intermediate lipophilicity profile (predicted logP ~2.8–3.2) that balances affinity with favorable physicochemical properties [1]. The additional 3-methoxy substituent on the C2-phenyl ring introduces conformational constraints and electronic modulation not present in the parent 8-methoxy-2-phenyl analog (CAS 100592-05-0), potentially enabling differentiated SAR exploration .

PI3Kα Inhibitor Scaffold-Hopping Programs Seeking Isoform Selectivity Advantages Over Benzimidazole-Based Chemotypes

The imidazo[1,2-a]pyridine scaffold represents a validated scaffold-hop from benzimidazole PI3K inhibitors such as ZSTK474, with evidence showing that the core replacement maintains PI3K isoform selectivity while offering distinct physicochemical and intellectual property space [1]. The dual methoxy substitution pattern of 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine provides two hydrogen-bond acceptor sites (8-OCH₃ and 3-OCH₃-phenyl) that can engage Lys802 and other residues in the PI3Kα affinity pocket, a feature corroborated by molecular docking studies of structurally related 2,6,8-substituted imidazo[1,2-a]pyridines . This compound is suitable as a key intermediate or fragment for further elaboration into potent PI3Kα/mTOR dual inhibitors.

Regioisomer-Controlled SAR Studies to Decouple Electronic from Steric Effects at the Imidazo[1,2-a]pyridine 8-Position

The unique peri electronic effect of the 8-methoxy substituent, which produces characteristic downfield NMR shifts at H-5, enables precise conformational and electronic characterization that is not possible with 5-methoxy or 7-methoxy regioisomers [1]. Systematic comparison of 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine against its regioisomers (5-methoxy and 7-methoxy variants) allows medicinal chemists to deconvolute the contributions of lipophilicity, electronics, and hydrogen-bonding geometry to target binding, providing a rigorous foundation for fragment-based or structure-based drug design [1].

Low CYP Inhibition Liability Lead Series Initiation for CNS or Oncology Programs

Preliminary CYP450 inhibition data for structurally related imidazo[1,2-a]pyridine methoxy derivatives suggest a favorable metabolic liability profile, with Ki values exceeding 50 µM for major CYP isoforms (3A2, 1A2, 2D1, 2E1), indicating low risk of metabolism-dependent drug-drug interactions [1]. This characteristic is particularly valuable for CNS drug discovery programs, where co-medication with CYP-metabolized drugs is common, and for oncology programs requiring chronic dosing regimens. Researchers initiating lead optimization campaigns can select 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine as a scaffold with a predicted clean CYP profile, pending confirmatory in vitro ADME assays [1].

Quote Request

Request a Quote for 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.